molecular formula C14H16N2OS2 B188294 3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307512-22-7

3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B188294
CAS No.: 307512-22-7
M. Wt: 292.4 g/mol
InChI Key: BQGPJUIDDGGYJB-UHFFFAOYSA-N
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Description

3-Allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tricyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold. The molecule contains an allyl group at position 3, a mercapto (-SH) group at position 2, and a methyl substituent at position 7 of the tetrahydrobenzene ring. Its synthesis typically involves Gewald reactions followed by cyclization with formamide or phosphorus oxychloride (POCl₃) to form the pyrimidinone core .

Properties

IUPAC Name

7-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-5-4-8(2)7-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGPJUIDDGGYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384634
Record name 7-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307512-22-7
Record name 7-Methyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 307512-22-7) is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₁₄H₁₆N₂OS₂
  • Molecular Weight: 292.42 g/mol
  • Melting Point: 201°C to 206°C
  • IUPAC Name: 7-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one
  • SMILES: CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxicity against cancer cell lines and its potential as an antiviral agent.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one against several cancer cell lines:

Cell Line GI50 Value (µM) Activity
MCF-7 (Breast)19.3Moderate cytotoxicity
MDA-MB-468 (Triple-Negative Breast Cancer)5.2High cytotoxicity

In a comparative study involving other compounds with similar structures, the compound exhibited significant cytotoxicity against the MDA-MB-468 cell line with a GI50 value of 5.2 µM. This indicates a promising potential for further development as an anticancer agent .

Antiviral Activity

Additionally, the compound has been explored for its antiviral properties. In vitro studies have shown that certain derivatives exhibit activity against Hepatitis B virus (HBV). The mechanism involves inhibiting viral replication; however, specific IC50 values for this compound remain to be fully elucidated .

The proposed mechanisms of action for the biological activities of 3-allyl-2-mercapto compounds typically involve:

  • Inhibition of Enzymatic Activity: Potential interference with enzymes critical for cancer cell proliferation and viral replication.
  • Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.
  • Antioxidant Properties: Scavenging free radicals and reducing oxidative stress in cells.

Study on Anticancer Effects

A notable study assessed the effects of this compound on various cancer cell lines using the MTT assay to measure viability. The results indicated that compounds with similar structural motifs consistently showed lower GI50 values in aggressive cancer types compared to non-cancerous cells.

Study on Antiviral Efficacy

In another investigation focused on antiviral activity, derivatives of this compound were tested against HBV. The results suggested that modifications to the sulfur moiety could enhance efficacy while minimizing cytotoxicity .

Scientific Research Applications

Pharmaceutical Research

The compound has been investigated for its potential pharmacological properties:

  • Antimicrobial Activity : Studies indicate that derivatives of benzothieno-pyrimidinones exhibit significant antimicrobial activity against various pathogens. This suggests that 3-allyl-2-mercapto derivatives could be explored for developing new antimicrobial agents .

Anticancer Research

Research has shown that certain thieno-pyrimidine derivatives possess anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition Studies

The compound has been evaluated as a potential inhibitor for several enzymes:

  • Target Enzymes : It is reported to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various biological processes and disease mechanisms .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer PropertiesShowed that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study CEnzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase with a Ki value of 50 nM, indicating strong binding affinity.

Comparison with Similar Compounds

Key Observations:

Substitution with bulkier groups (e.g., benzyl or furylmethyl) increases molecular weight but may reduce solubility .

Position 2 Functionalization :

  • The mercapto (-SH) group is critical for hydrogen bonding and metal chelation, contributing to enzyme inhibition (e.g., cyclooxygenase-2) . Derivatives with thioether (-S-R) groups show reduced bioactivity compared to free -SH .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with ethyl 2-aminothiophene-3-carboxylate derivatives, which serve as the foundational building blocks. For the target compound, the 7-methyl substituent originates from a methyl-substituted aminothiophene precursor, such as ethyl 2-amino-4-methylthiophene-3-carboxylate. This precursor is typically synthesized via the Gewald reaction, involving the condensation of a ketone (e.g., cyclohexanone for the tetrahydrobenzothiophene system), elemental sulfur, and a cyanoacetate ester in the presence of a base like morpholine.

Cyclocondensation with Allyl Isothiocyanate

The key step involves reacting the aminothiophene carboxylate with allyl isothiocyanate to form the pyrimidinone ring. In a representative procedure:

  • Reaction Setup : A solution of ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol) and allyl isothiocyanate (0.05 mol) in ethanol (40 mL) is heated under reflux for 8 hours.

  • Alkaline Cyclization : The mixture is treated with an aqueous solution of potassium hydroxide (0.1 mol in 5 mL H₂O) and heated for an additional 2 hours to induce cyclization.

  • Acidification and Isolation : After cooling, the solution is diluted with aqueous acetic acid, precipitating the crude product. Crystallization from ethanol yields the pure thieno[2,3-d]pyrimidin-4-one derivative.

Reaction Mechanism

The cyclocondensation proceeds via nucleophilic attack of the thiophene amine on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the pyrimidinone ring. The mercapto (-SH) group at position 2 arises from the thiourea intermediate formed during the reaction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts yield and purity:

  • Ethanol vs. Acetonitrile : Ethanol is preferred for the initial reflux step due to its high boiling point (78°C) and ability to dissolve both the aminothiophene and isothiocyanate. Acetonitrile, while polar, may lead to slower reaction kinetics.

  • Cyclization Temperature : Cyclization under reflux (ethanol, 78°C) achieves higher yields (85–89%) compared to room-temperature reactions, which often result in incomplete ring closure.

Base Selection

Potassium hydroxide (KOH) is superior to sodium hydroxide (NaOH) for cyclization, as evidenced by yields of 85% vs. 70–75% in comparative studies. The stronger base facilitates deprotonation of the thiourea intermediate, accelerating cyclization.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.56 (s, 1H, SH), 4.85 (s, 2H, N-CH₂), 4.72 (s, 1H, allyl CH), 4.42 (s, 1H, allyl CH), 2.75 (m, 2H, tetrahydro CH₂), 2.64 (m, 2H, tetrahydro CH₂), 1.77 (m, 4H, tetrahydro CH₂), 1.72 (s, 3H, C7-CH₃).

  • ¹³C NMR : δ 174.3 (C4=O), 156.7 (C2), 149.4 (C6a), 139.4 (allyl CH₂), 131.5 (allyl CH), 129.1 (C4a), 116.0 (C3a), 109.3 (C7a), 50.3 (N-CH₂), 25.4 (C7-CH₃), 24.5 (tetrahydro CH₂), 23.0 (tetrahydro CH₂), 22.1 (tetrahydro CH₂), 21.1 (tetrahydro CH₂).

Melting Point and Purity

The compound exhibits a melting point of 201–206°C, consistent across batches. High-performance liquid chromatography (HPLC) analysis typically shows ≥96% purity, with impurities primarily comprising unreacted starting materials (<2%) and des-allyl byproducts (<1%).

Alternative Synthetic Routes and Comparative Analysis

Use of Tellurium-Based Cyclizing Agents

A modified approach employs p-alkoxyphenyltellurium trichlorides as cyclizing agents in acetic acid. While this method achieves comparable yields (82–85%), it introduces tellurium-containing byproducts, complicating purification. Consequently, this route is less favored for large-scale synthesis.

Solid-Phase Synthesis

Pilot studies have explored solid-phase synthesis using Wang resin-bound aminothiophene carboxylates. Although this method reduces purification steps, yields remain suboptimal (60–65%), likely due to steric hindrance during cyclization.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Raw Material Costs : Allyl isothiocyanate accounts for 40–45% of total material costs due to its market price (~$120/kg). Switching to methallyl isothiocyanate ($95/kg) could reduce costs but would alter the substituent.

  • Solvent Recovery : Ethanol recovery via distillation achieves 90% reuse, lowering environmental impact and production costs.

Regulatory Compliance

The compound is classified as a non-pharmaceutical intermediate, requiring compliance with REACH regulations for handling sulfur-containing compounds. Safety data sheets (SDS) highlight respiratory irritation risks (GHS07) and recommend PPE during handling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, and what challenges are associated with its purification?

  • Methodological Answer : The compound is synthesized via aza-Wittig reactions followed by nucleophilic substitution at the 2- and 3-positions. Key steps include:

  • Cyclization of thienopyrimidine precursors using phosphorylating agents.
  • Introduction of the allyl group via alkylation or thiol-mediated substitution .
  • Purification challenges arise from byproducts formed during cyclization; column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol or DCM) are recommended .

Q. How is the structural conformation of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming bond angles, torsion angles, and planarity of the fused thienopyrimidine core. For instance, studies on related analogs reveal a nearly planar central ring system (mean deviation: 0.004 Å) . NMR spectroscopy (¹H and ¹³C) is used to confirm substituent positions, with characteristic shifts for the allyl group (δ 5.1–5.8 ppm) and mercapto proton (δ 3.2–3.5 ppm) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening focuses on antimicrobial and anti-inflammatory activity:

  • Antimicrobial : Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via agar diffusion assays (MIC values: 8–32 µg/mL) .
  • Anti-inflammatory : Evaluated using COX-2 inhibition assays (IC₅₀: ~15 µM) and carrageenan-induced rat paw edema models (30–40% reduction in swelling) .

Advanced Research Questions

Q. How do substitutions at the 2-mercapto and 3-allyl positions influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • 2-Mercapto group : Replacement with selanyl or dialkylamino groups reduces antimicrobial activity but enhances anti-inflammatory effects (e.g., selanyl derivatives show 50% COX-2 inhibition at 10 µM) .
  • 3-Allyl group : Substitution with bulkier groups (e.g., pyridinylmethyl) improves metabolic stability but may reduce solubility. Comparative
Substituent at Position 3Antimicrobial MIC (µg/mL)COX-2 IC₅₀ (µM)
Allyl16–3215
4-Pyridinylmethyl32–648
Benzyl64–12820
(Source: )

Q. What experimental strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable MIC values) are addressed via:

  • Standardized protocols : Adherence to CLSI guidelines for antimicrobial assays to control inoculum size and growth media .
  • Dose-response curves : Use of 8–10 concentration points to calculate precise IC₅₀/EC₅₀ values .
  • Crystallographic validation : Ensuring structural integrity of test compounds to rule out degradation .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict interactions with targets like COX-2 or bacterial topoisomerases. For example:

  • Lipinski’s Rule : Derivatives with logP < 5 and molecular weight < 500 Da show better oral bioavailability .
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4) identifies susceptible sites for deuteration or fluorination .

Methodological Considerations

Q. What analytical techniques are critical for assessing compound stability under physiological conditions?

  • Answer : HPLC-MS monitors degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours). For this compound, the half-life in plasma is ~6 hours, with major degradation products identified as sulfoxide and demethylated analogs .

Q. How are in vivo toxicity profiles evaluated for this compound?

  • Answer : Acute toxicity is tested in rodents (OECD 423), with LD₅₀ > 500 mg/kg. Subchronic studies (28-day) assess liver/kidney function (AST, ALT, creatinine) and histopathology .

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